![molecular formula C25H26FN3O4S B298144 N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298144.png)
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. FM19G11 has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mechanism of Action
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide works by inhibiting the activity of a protein called ULK1, which is involved in the process of autophagy. Autophagy is a cellular process that involves the degradation and recycling of cellular components. By inhibiting ULK1, N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can block the process of autophagy, which can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide in lab experiments is its specificity. N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide targets a specific protein, ULK1, which can help researchers study the specific effects of autophagy on cellular function. However, one limitation of using N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide is that it can have off-target effects, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide. One area of research could be the development of more specific inhibitors of ULK1, which could help researchers better understand the role of autophagy in cellular function. Another area of research could be the development of N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide as a therapeutic agent for neurodegenerative diseases. Additionally, N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide could be used in combination with other drugs to enhance their effectiveness in treating various diseases.
Synthesis Methods
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 4-methylbenzenesulfonyl chloride, which is then reacted with 2-methoxy-5-methylphenylamine to produce N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide. This compound is then reacted with hydrazine hydrate and 4-fluoroacetophenone to produce N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide.
Scientific Research Applications
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of applications in scientific research. It has been used to study various biological processes, including autophagy, inflammation, and cancer. N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
properties
Product Name |
N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide |
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Molecular Formula |
C25H26FN3O4S |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(2-methoxy-5-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C25H26FN3O4S/c1-17-5-12-22(13-6-17)34(31,32)29(23-15-18(2)7-14-24(23)33-4)16-25(30)28-27-19(3)20-8-10-21(26)11-9-20/h5-15H,16H2,1-4H3,(H,28,30)/b27-19+ |
InChI Key |
MMAGEUKEUKKIPU-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C(\C)/C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C(C)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C(C)C2=CC=C(C=C2)F)C3=C(C=CC(=C3)C)OC |
Origin of Product |
United States |
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